

A Technical Guide to the Chemical Properties and Stability of Xylitol-2-13C

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Compound of Interest

Compound Name: Xylitol-2-13C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **Xylitol-2-13C**, a stable isotope-labeled form of the sugar alcohol xylitol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Introduction to Xylitol-2-13C

Xylitol-2-13C is a form of xylitol where the carbon atom at the second position of the pentane-1,2,3,4,5-pentol structure is replaced with the stable, non-radioactive carbon-13 (^{13}C) isotope. This isotopic labeling makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays. Its chemical behavior is nearly identical to that of its unlabeled counterpart, allowing it to trace the metabolic fate of xylitol in biological systems with high precision.

Chemical and Physical Properties

The incorporation of a single ^{13}C atom has a negligible effect on the macroscopic physical and chemical properties of xylitol. The primary difference is the increase in molecular weight. The properties of **Xylitol-2-13C** are summarized in the table below, with data for unlabeled xylitol provided for comparison where specific data for the labeled compound is not available.

Property	Value	Reference
Chemical Name	D-Xylitol-2-13C	[1]
Molecular Formula	C ₄ ¹³ CH ₁₂ O ₅	[1]
Molecular Weight	153.15 g/mol	[1]
CAS Number	Not explicitly found for 2- ¹³ C isomer, general D-[2- ¹³ C]Xylitol mentioned.	[2]
Appearance	White, granular solid or crystalline powder.[3]	
Melting Point	93-94.5 °C (for unlabeled xylitol)	[4]
Boiling Point	216 °C (for unlabeled xylitol)	[4]
Solubility	Very soluble in water; soluble in ethanol and pyridine.[4]	
pH	5.0 - 7.0 (10% w/v aqueous solution of unlabeled xylitol)	[4]
Taste	Sweetness comparable to sucrose, with a distinct cooling sensation.[3][4]	

Chemical Stability and Storage

Xylitol is a chemically stable polyol, a property that extends to its isotopically labeled forms like **Xylitol-2-13C**.

- **pH Stability:** Xylitol is stable over a wide pH range, from 1 to 11.[3] Aqueous solutions of xylitol have been reported to be stable even after prolonged heating and storage.[4]
- **Thermal Stability:** It is stable to heat, with caramelization only occurring after several minutes of heating near its boiling point.[4]

- Hygroscopicity: Xylitol is slightly hygroscopic. Milled and specialized granulated grades may have a tendency to cake and should ideally be used within 9 to 12 months of manufacture.^[4]
- Storage Recommendations: To ensure stability, **Xylitol-2-13C** should be stored in a well-closed container in a cool, dry place.

Experimental Protocols

The analysis of **Xylitol-2-13C** typically involves standard analytical techniques used for the characterization of small organic molecules.

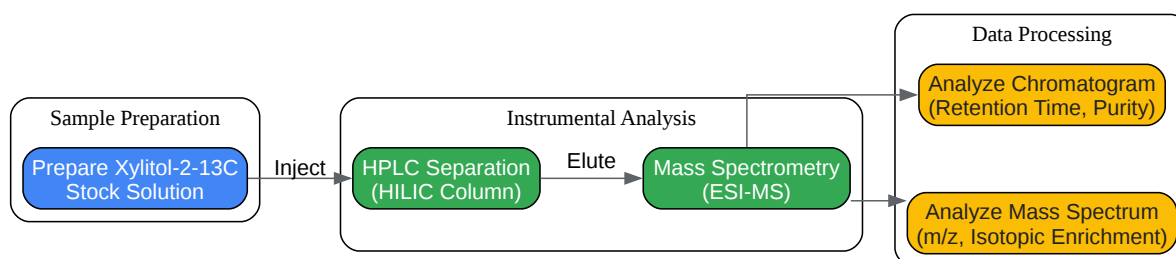
Purity and Identity Confirmation by Chromatography and Mass Spectrometry

A common workflow for confirming the purity and identity of **Xylitol-2-13C** involves High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Methodology:

- Sample Preparation: A stock solution of **Xylitol-2-13C** is prepared in a suitable solvent, such as water or a water/acetonitrile mixture, at a known concentration (e.g., 1 mg/mL). This is further diluted to working concentrations.
- Chromatographic Separation:
 - HPLC System: A standard HPLC system equipped with a suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a specific carbohydrate analysis column.
 - Mobile Phase: A gradient of acetonitrile and water, often with a small amount of a modifier like ammonium formate or ammonium acetate to improve peak shape and ionization efficiency.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 1-10 µL.
- Mass Spectrometric Detection:

- Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective for polyols.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.
- Data Analysis: The extracted ion chromatogram for the expected m/z of **Xylitol-2-¹³C** is analyzed to determine its retention time and purity. The high-resolution mass spectrum confirms its elemental composition.



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Caption: Experimental workflow for the analysis of **Xylitol-2-¹³C**.

Structural Elucidation and Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of **Xylitol-2-¹³C** and determining the position and extent of ¹³C labeling.

Methodology:

- **Sample Preparation:** A sufficient amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). A small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for chemical shift referencing.

- NMR Data Acquisition:
 - ^1H NMR: A one-dimensional proton NMR spectrum is acquired to observe the overall proton environment. The signal corresponding to the proton attached to the ^{13}C -labeled carbon will appear as a doublet due to $^1\text{J}(\text{C},\text{H})$ coupling.
 - ^{13}C NMR: A one-dimensional carbon NMR spectrum is acquired. The signal for the C2 carbon will be significantly enhanced in intensity compared to the other carbon signals, confirming the position of the label.
 - 2D NMR (HSQC): A Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful. It correlates directly bonded protons and carbons. A strong cross-peak will be observed between the C2 carbon and its attached proton, providing unambiguous confirmation of the labeling site.
- Data Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the structure and estimate the isotopic enrichment.

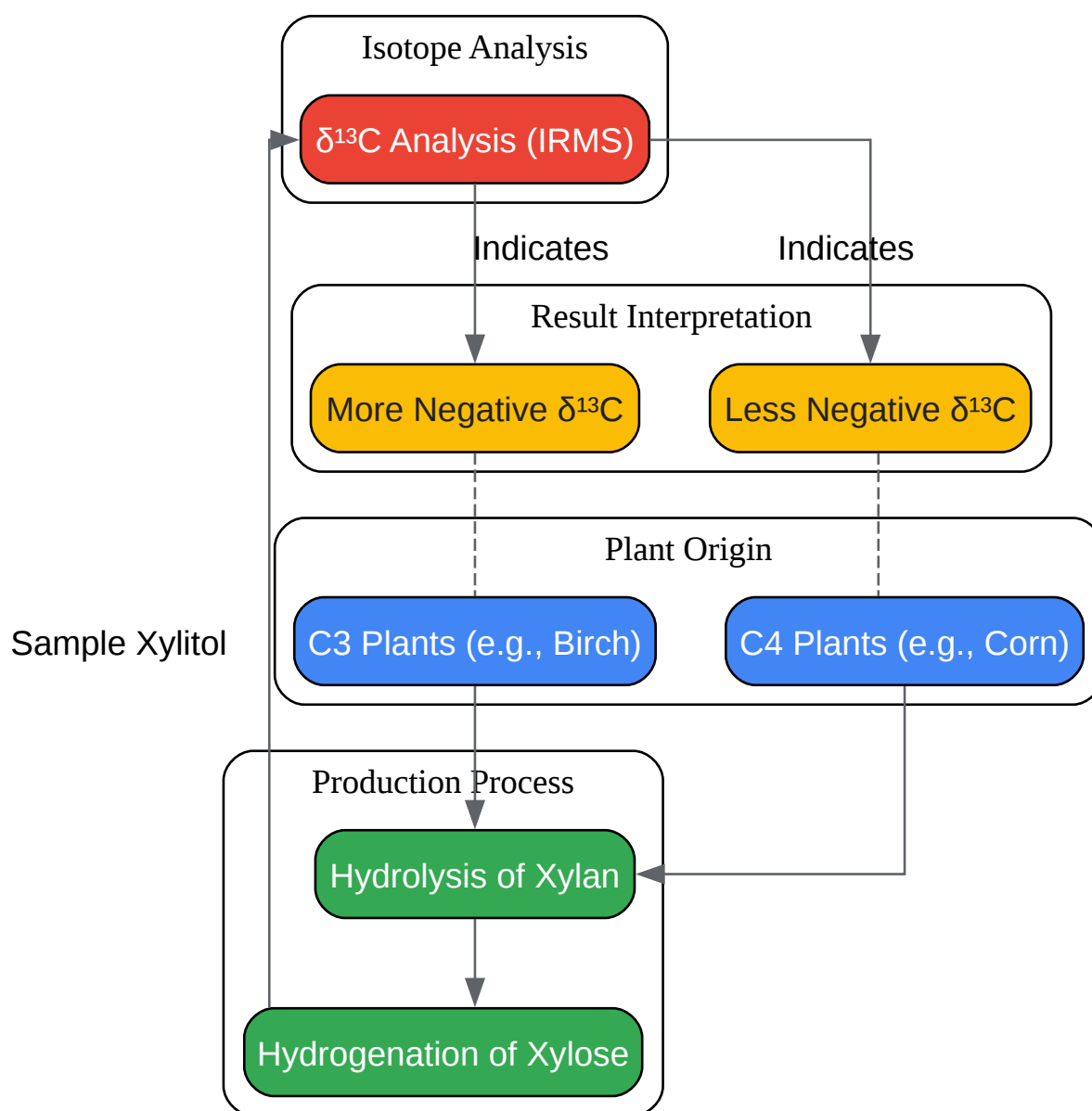
Determination of Origin by Isotope Ratio Mass Spectrometry (IRMS)

While not a direct property of the synthesized **Xylitol-2- ^{13}C** , understanding the natural ^{13}C abundance in unlabeled xylitol is crucial for background correction in tracer studies. The natural $\delta^{13}\text{C}$ value can also determine the botanical origin (C3 vs. C4 plants) of the starting material for xylitol production.^{[5][6][7]}

Methodology:

- Sample Combustion: A small, precise amount of the xylitol sample is combusted at high temperature in an elemental analyzer to convert it to CO_2 gas.
- Gas Chromatography: The resulting CO_2 is purified by gas chromatography.
- Isotope Ratio Mass Spectrometry: The purified CO_2 is introduced into an isotope ratio mass spectrometer, which measures the ratio of $^{13}\text{CO}_2$ to $^{12}\text{CO}_2$.

- Data Analysis: The measured isotope ratio is compared to a standard (Vienna Pee Dee Belemnite, VPDB) and expressed in delta notation ($\delta^{13}\text{C}$) in parts per thousand (‰). This allows for the differentiation between xylitol derived from C3 plants (like birch trees, with more negative $\delta^{13}\text{C}$ values) and C4 plants (like corn, with less negative $\delta^{13}\text{C}$ values).^{[5][6]}



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Caption: Logical workflow for determining the botanical origin of xylitol.

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